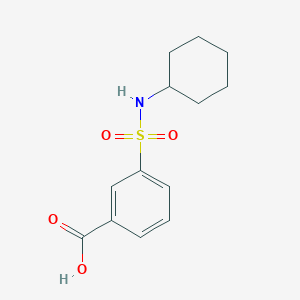![molecular formula C15H12BrN5OS B184154 N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide CAS No. 5926-98-7](/img/structure/B184154.png)
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as BPTES and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
BPTES inhibits the activity of glutaminase by binding to its active site and preventing the conversion of glutamine to glutamate. This inhibition leads to the depletion of glutamine, which is required for the growth and survival of cancer cells. BPTES has been shown to selectively inhibit the activity of glutaminase in cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects
BPTES has been shown to have a significant impact on cancer cell metabolism. The depletion of glutamine leads to the activation of the unfolded protein response and the induction of apoptosis in cancer cells. BPTES has also been shown to have an effect on the immune system, with studies indicating that the compound can modulate the activity of T cells and enhance their anti-tumor response.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings. Additionally, BPTES has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the study of BPTES and its applications in cancer research. One area of interest is the development of more potent and selective inhibitors of glutaminase that can be used in clinical settings. Another potential direction is the investigation of the role of glutamine metabolism in other diseases, such as neurodegenerative disorders. Finally, the development of new drug delivery systems for BPTES could improve its solubility and increase its efficacy in vivo.
Conclusion
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, or BPTES, is a chemical compound that has significant potential in scientific research, particularly in the field of cancer research. The compound selectively inhibits the activity of glutaminase, leading to the depletion of glutamine and the death of cancer cells. While BPTES has some limitations, its potential applications in cancer therapy and other areas make it a promising target for future research.
Méthodes De Synthèse
The synthesis of BPTES involves the reaction between 4-bromoaniline and 1-phenyl-1H-tetrazole-5-thiol in the presence of acetic anhydride and triethylamine. The reaction yields N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide as a white crystalline solid.
Applications De Recherche Scientifique
BPTES has been studied extensively for its potential applications in cancer research. The compound has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. This inhibition leads to the depletion of glutamine, an essential nutrient for cancer cells, and ultimately results in the death of cancer cells.
Propriétés
Numéro CAS |
5926-98-7 |
|---|---|
Formule moléculaire |
C15H12BrN5OS |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-6-8-12(9-7-11)17-14(22)10-23-15-18-19-20-21(15)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22) |
Clé InChI |
UUXTZLKCARWMLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




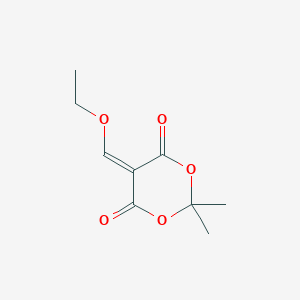

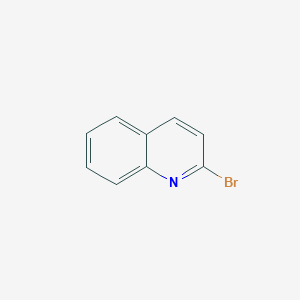

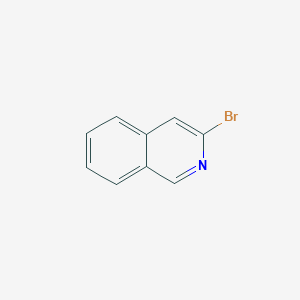
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
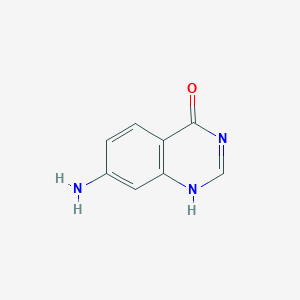
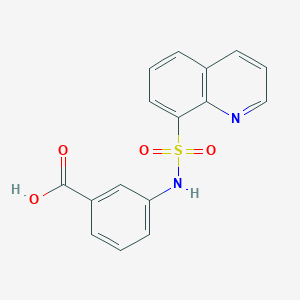
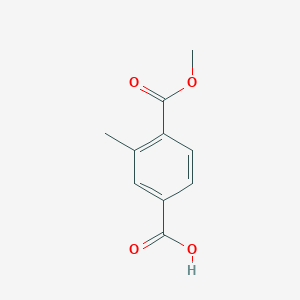
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
